molecular formula C8H8N4O2 B2815118 N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide CAS No. 1005552-42-0

N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide

Cat. No. B2815118
CAS RN: 1005552-42-0
M. Wt: 192.178
InChI Key: ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
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Description

N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that this compound reduces tumor growth in mice models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and pain. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound can improve its bioavailability and efficacy, making it a more promising candidate for drug development.

Synthesis Methods

N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been synthesized using different methods. One of the most common methods involves the reaction of 1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form 1-methylpyrazole-4-carboxylic acid hydroxamic acid. The resulting product is then reacted with 3-bromopropionyl chloride to obtain N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide. The final step involves the reaction of N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide with sodium azide and copper (I) iodide to form this compound.

Scientific Research Applications

N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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